Sodium Chloromethanesulfonate

Descripción

Propiedades

IUPAC Name |

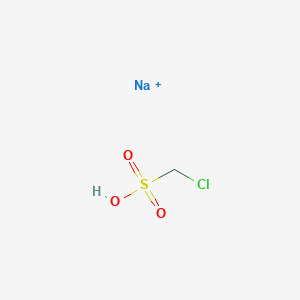

sodium;chloromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHUICWPSKEMR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-63-3 | |

| Record name | sodium chloromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions

-

Elevated Temperatures : Industrial reactors operate at 60–80°C to accelerate reaction rates, reducing production time.

-

Continuous Stirring : Mechanical agitation ensures homogeneous mixing and prevents localized overheating.

-

Solvent Systems : Methanol or ethanol is occasionally added to improve solubility and facilitate product isolation.

Purification Techniques

-

Recrystallization : The crude product is dissolved in hot methanol and recrystallized to achieve >98% purity.

-

Ion-Exchange Chromatography : Industrial facilities may employ resin-based purification to remove trace ions, particularly chloride and sulfate contaminants.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to enhance reaction efficiency. In this method:

Catalytic Approaches

Cyclodextrin catalysts have been tested to improve reaction selectivity. For example, β-cyclodextrin increases the reaction rate by forming inclusion complexes with chloromethanesulfonic acid, stabilizing the transition state.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Temperature | Solvent | Yield | Purity |

|---|---|---|---|---|

| Aqueous Neutralization | 25–40°C | Water | 85–90% | 95% |

| Industrial Recrystallization | 60–80°C | Methanol | 92–95% | 98% |

| Microwave-Assisted | 100–150 W | Ethanol | 96–98% | 99% |

Análisis De Reacciones Químicas

Types of Reactions: Sodium Chloromethanesulfonate undergoes various chemical reactions, including substitution and condensation reactions. It can react with phenols to form sodium aryloxymethanesulfonates under microwave irradiation .

Common Reagents and Conditions:

Substitution Reactions: this compound reacts with phenols in the presence of a base such as sodium hydroxide.

Condensation Reactions: The compound can undergo condensation reactions with various organic molecules, forming new sulfonate derivatives.

Major Products: The major products formed from these reactions include sodium aryloxymethanesulfonates and other sulfonate derivatives, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Sodium Chloromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: this compound is employed in the synthesis of antiviral and anticancer drugs.

Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Sodium Chloromethanesulfonate involves its ability to undergo nucleophilic substitution reactions. The compound can react with nucleophiles, leading to the formation of new sulfonate derivatives. These reactions are facilitated by the presence of a chloromethyl group, which is highly reactive towards nucleophiles .

Molecular Targets and Pathways: In biological systems, this compound can inhibit certain enzymatic pathways by reacting with active site residues. This inhibition can affect various metabolic processes, making the compound useful in biochemical research .

Comparación Con Compuestos Similares

Structural Analogs: Chloromethanesulfonate Derivatives

Mechanistic Insights :

- The chlorine count on the sulfonate directly impacts reactivity. Dichloro- and trichloromethanesulfonates exhibit reduced nucleophilic susceptibility compared to CMS, enhancing their utility in electrophilic substitutions .

- Aryl CMS derivatives (e.g., C-1) retain inhibitory activity against methanogens but differ from BES in microbial targeting, suggesting divergent biochemical pathways .

Functional Analogs: Methanogenesis Inhibitors

Key Findings :

- CMS and BES both inhibit methanogenesis but target distinct enzymatic pathways. CMS specifically disrupts aceticlastic methanogens, while BES interferes with terminal methane formation .

- C-1’s dual inhibition mechanism suggests broader agricultural applicability but requires further ecotoxicological evaluation .

Reactivity Comparison: Sulfonate Leaving Groups

Actividad Biológica

Sodium chloromethanesulfonate (NaClMeSO₃) is a compound with significant biological activity, particularly in its roles as an alkylating agent and a potential inhibitor of methanogenesis. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 162.6 g/mol. It is a sodium salt of chloromethanesulfonic acid, known for its reactivity due to the presence of the sulfonate group and chlorine atom, which contribute to its biological activities.

The biological activity of this compound can be attributed to its ability to act as an alkylating agent. Alkylating agents are known to modify DNA and proteins by adding alkyl groups, leading to various cellular responses including apoptosis and inhibition of cell proliferation. This property makes this compound a candidate for further study in cancer research and other therapeutic applications.

Inhibition of Methanogenesis

Recent studies have highlighted the role of this compound in inhibiting methanogenesis, particularly in agricultural contexts. Methanogenesis is a significant source of methane emissions from paddy fields, contributing to greenhouse gas effects. Research indicates that this compound can inhibit specific methanogenic pathways without significantly altering the overall microbial community structure in flooded soils.

- Case Study : A study demonstrated that treatment with this compound effectively reduced methane production in laboratory settings. The compound was shown to inhibit Methanosarcina species, which are key players in aceticlastic methanogenesis. The inhibitory effect was attributed to the compound's interaction with the archaeal community rather than bacterial populations, suggesting a targeted mechanism of action .

Alkylating Activity

This compound exhibits notable alkylating activity, which has been evaluated through various assays. In vitro studies have shown that it can induce DNA cross-linking and inhibit cell proliferation in cultured cells, such as L1210 leukemia cells. The effective concentration for inducing significant biological effects was determined to be in the low micromolar range .

Toxicity Profile

The toxicity profile of this compound has been assessed through various studies:

- LD50 Values : The compound has an LD50 value (rat, oral) reported at 372 mg/kg, indicating moderate toxicity .

- Irritation Potential : It is classified as a severe skin and eye irritant, necessitating careful handling procedures.

Research Findings Summary

Future Directions

The potential applications of this compound extend beyond its current uses. Future research could explore:

- Pharmaceutical Applications : Investigating its use as an anticancer agent due to its alkylating properties.

- Environmental Impact : Further studies on its role in reducing methane emissions could lead to practical agricultural applications.

- Mechanistic Studies : Detailed investigations into its interaction with specific microbial communities could provide insights into its selective inhibitory effects.

Q & A

Basic: What are the established synthetic routes for Sodium Chloromethanesulfonate, and what analytical methods ensure its purity?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, chloromethanesulfonate esters can be prepared by reacting alcohols with chloromethanesulfonyl chloride under controlled conditions. Shimizu et al. demonstrated a carbon-carbon bond rearrangement using chloromethanesulfonate derivatives, where zinc acetate in dioxane at 90°C facilitated the reaction . Purity verification involves techniques like thin-layer chromatography (TLC) for reaction monitoring, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. These methods ensure minimal byproduct contamination and correct functional group formation .

Basic: What experimental precautions are critical when handling this compound in lab settings?

Methodological Answer:

While specific safety data for this compound are limited, general sulfonate-handling protocols apply. Use personal protective equipment (PPE) such as nitrile gloves and goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes. For accidental ingestion, rinse the mouth and seek medical attention. Proper waste disposal methods, compliant with institutional guidelines, are essential to prevent environmental contamination .

Advanced: How does this compound inhibit methanogenesis in environmental samples, and how does its mechanism differ from other sulfonate inhibitors?

Methodological Answer:

Studies show that this compound derivatives selectively inhibit methanogenic archaea, particularly Methanosarcina spp., by disrupting the acetoclastic pathway. Unlike 2-bromoethanesulfonate (BES), which targets methyl-coenzyme M reductase, this compound likely interferes with earlier enzymatic steps in acetate metabolism. Researchers should design inhibition assays using anaerobic soil slurries, monitor methane production via gas chromatography, and perform 16S rRNA sequencing to confirm microbial community shifts .

Advanced: What strategies resolve contradictions in studies reporting this compound's dual effects on microbial dechlorination and methanogenesis?

Methodological Answer:

Contradictory results (e.g., inhibition vs. no effect) often arise from variations in experimental conditions (e.g., pH, substrate concentration). To reconcile discrepancies, conduct meta-analyses using PRISMA guidelines to systematically compare studies, assess heterogeneity via I² statistics, and perform subgroup analyses based on environmental matrices (e.g., paddy soil vs. wastewater). Controlled lab experiments with standardized protocols (e.g., fixed inoculum sources and carbon ratios) can isolate confounding variables .

Advanced: How can reaction intermediates in chloromethanesulfonate-mediated rearrangements be characterized?

Methodological Answer:

Intermediate characterization requires a combination of real-time monitoring and advanced spectroscopy. Use TLC with UV visualization to track reaction progress. Quench aliquots at timed intervals and analyze via high-resolution MS for molecular ion identification. NMR (¹H, ¹³C) can elucidate structural changes, while IR spectroscopy confirms functional group transformations (e.g., sulfonate ester cleavage). For stereochemical analysis, X-ray crystallography or computational modeling (DFT) may be employed .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

Its primary application is as a leaving group in nucleophilic substitution reactions. For example, in the synthesis of Δ¹³,¹⁴ alkenes from steroidal alcohols, the chloromethanesulfonate group facilitates anti-periplanar elimination, enabling carbon-carbon bond rearrangement. Researchers should optimize solvent polarity (e.g., dioxane) and temperature (90–100°C) to maximize yield. Post-reaction purification via column chromatography ensures product isolation .

Advanced: How can researchers design dose-response studies to evaluate this compound's environmental toxicity?

Methodological Answer:

Use a tiered approach:

Acute toxicity : Expose model organisms (e.g., Daphnia magna) to varying concentrations (0.1–100 mg/L) under OECD guidelines.

Chronic effects : Conduct 28-day soil microcosm studies, measuring microbial diversity (via Illumina sequencing) and enzymatic activity (e.g., dehydrogenase assays).

Dose-response modeling : Fit data to logistic curves using tools like EPA’s BMDS to calculate EC₅₀ values. Include controls with structurally similar inhibitors (e.g., BES) for mechanistic comparison .

Advanced: What computational methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

Density functional theory (DFT) simulations can model transition states and activation energies for sulfonate-mediated reactions. Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, dioxane) assess solvation effects. Validate predictions with experimental kinetic studies under varying dielectric conditions .

Basic: What spectroscopic techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity and selectivity in environmental samples. For quantification, prepare calibration curves using isotopically labeled internal standards (e.g., ¹³C-chloromethanesulfonate). UV-Vis spectroscopy at 210–230 nm is suitable for preliminary screening but lacks specificity in multi-component systems .

Advanced: How do microbial community dynamics influence this compound degradation pathways in anaerobic systems?

Methodological Answer:

Microbial consortia determine degradation rates via hydrolytic or reductive pathways. To map these, perform metatranscriptomic analysis on sludge samples to identify expressed sulfonate-active enzymes (e.g., sulfonate dehydrogenases). Stable isotope probing (SIP) with ¹³C-labeled compounds tracks carbon flow. Compare results across inoculum sources (e.g., activated sludge vs. sediment) to assess functional redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.